molecular formula C6H7N3O B13161292 2-Amino-1-(pyrimidin-5-yl)ethan-1-one CAS No. 1211530-06-1

2-Amino-1-(pyrimidin-5-yl)ethan-1-one

Cat. No.: B13161292
CAS No.: 1211530-06-1
M. Wt: 137.14 g/mol
InChI Key: NLIRJUBUHBPQME-UHFFFAOYSA-N
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Description

2-Amino-1-(pyrimidin-5-yl)ethan-1-one is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of an amino group attached to an ethanone moiety, which is further connected to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one typically involves the reaction of 5-acetyl-4-aminopyrimidines with appropriate reagents. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in solvents like xylene . The reaction is facilitated by the presence of a base, which promotes the cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(pyrimidin-5-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Pyrimidinones

    Reduction: 2-Amino-1-(pyrimidin-5-yl)ethanol

    Substitution: Various substituted aminopyrimidines

Scientific Research Applications

2-Amino-1-(pyrimidin-5-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(pyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(pyrimidin-5-yl)ethan-1-one is unique due to its specific substitution pattern, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions and form stable derivatives makes it a versatile compound in both research and industrial settings.

Properties

CAS No.

1211530-06-1

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-amino-1-pyrimidin-5-ylethanone

InChI

InChI=1S/C6H7N3O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1,7H2

InChI Key

NLIRJUBUHBPQME-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=N1)C(=O)CN

Origin of Product

United States

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